molecular formula C11H11ClO2 B6159226 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314775-12-6

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6159226
CAS No.: 1314775-12-6
M. Wt: 210.65 g/mol
InChI Key: AZRJTOURSKZMGL-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H11ClO2 and a molecular weight of 210.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylphenyl diazomethane with an appropriate carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)urea: A compound with similar structural features but different functional groups.

    1-(3-chloro-4-methylphenyl)-3-heptylurea: Another structurally related compound with a heptyl group.

    1-(3-chloro-4-methylphenyl)-3-cyclooctylurea: A compound with a cyclooctyl group.

Uniqueness

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

1314775-12-6

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c1-7-2-3-8(6-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

AZRJTOURSKZMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl

Purity

95

Origin of Product

United States

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